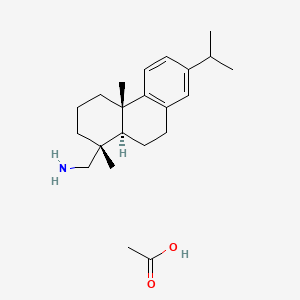

Dehydroabietylamine acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Dehydroabietylamine acetate is a derivative of dehydroabietylamine, a diterpene amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in chiral molecular recognition and its potential therapeutic properties.

準備方法

Synthetic Routes and Reaction Conditions

Dehydroabietylamine acetate can be synthesized through the reaction of dehydroabietylamine with acetic acid. The process involves dissolving dehydroabietylamine in toluene and slowly adding acetic acid in toluene. The product is then filtered, washed with hexane, and recrystallized from methanol .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Flash chromatography on silica gel is often used for purification .

化学反応の分析

Salt Formation with Penicillin

Dehydroabietylamine acetate reacts with potassium benzylpenicillin to form dehydroabietylamine benzylpenicillin, a stable salt used in veterinary formulations. The reaction occurs under chilled conditions (10–15°C) in a methanol-water system:

-

Solution A : 1.365 kg (3.95 mol) this compound dissolved in 6.10 L methanol and 4.58 L water.

-

Solution B : 1.314 kg (3.53 mol) potassium benzylpenicillin dissolved in 3.60 L water and 29 L methanol.

-

Solution A is added dropwise to Solution B over 1 hour, yielding white crystals after filtration and drying.

| Parameter | Value |

|---|---|

| Yield | ~78.5% |

| Melting Point | 135–145°C |

| Purity | >99% (via toluene recrystallization) |

This salt’s stability under steam sterilization makes it ideal for pelletized animal feeds.

Acid Addition Salt Derivatives

This compound reacts with acids to form stable salts for chiral recognition and catalysis ( ):

Synthesis of Nitrate Salt ( ):

-

Reactants : this compound + nitric acid.

-

Product : Dehydroabietylamine nitrate (m.p. 180–181°C).

| Acid | Salt Formed | Melting Point (°C) |

|---|---|---|

| Sulfuric | Sulfate | 198–200 |

| Picric | Picrate | 234–236 |

| Hydrobromic | Hydrobromide | 160–162 |

These salts are used in NMR-based enantiomer resolution and phase-transfer catalysis.

科学的研究の応用

Chemical Applications

Chiral Solvating Agent in NMR Spectroscopy

DAA serves as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for the resolution of enantiomers, enabling researchers to study the stereochemistry of compounds effectively. The ability of DAA to form diastereomeric complexes with chiral compounds enhances the resolution of NMR signals, facilitating the identification and quantification of enantiomers in complex mixtures.

Synthesis of Heterocyclic Compounds

DAA is utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in substitution reactions, leading to the formation of valuable intermediates for drug development.

Biological Applications

Antiviral and Antibacterial Activity

Research indicates that DAA exhibits significant antiviral and antibacterial properties. It has shown potential effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound disrupts viral replication mechanisms and bacterial cell wall synthesis, making it a candidate for new antimicrobial therapies .

Anticancer Research

DAA has demonstrated cytotoxic effects against certain cancer cell lines, particularly prostate cancer cells (PC-3). Studies have shown that derivatives of DAA can induce apoptosis in cancer cells by disrupting nucleotide metabolism and causing DNA damage. This anticancer activity positions DAA as a promising lead compound for developing novel cancer therapies .

作用機序

Dehydroabietylamine acetate exerts its effects through various mechanisms:

Antitumor Effects: It disrupts nucleotide metabolism in cancer cells, causing DNA damage and inducing apoptosis.

Antiviral and Antibacterial Activity: It interferes with the replication and survival of viruses and bacteria by targeting specific molecular pathways.

類似化合物との比較

Dehydroabietylamine acetate can be compared with other similar compounds, such as:

Leelamine: Another diterpene amine with weak affinity for cannabinoid receptors and potential anticancer properties.

Dehydroabietylamine Derivatives: Compounds containing heterocyclic substituents like pyrrolidine, piperidine, azepane, and morpholine rings, which exhibit various biological activities.

Uniqueness

This compound is unique due to its combination of chiral recognition properties and potential therapeutic applications. Its ability to act as a chiral solvating agent and its cytotoxic effects against cancer cells distinguish it from other similar compounds .

特性

CAS番号 |

2026-24-6 |

|---|---|

分子式 |

C20H31N.C2H4O2 C22H35NO2 |

分子量 |

345.5 g/mol |

IUPAC名 |

[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid |

InChI |

InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1 |

InChIキー |

BFAQRUGPWJVQDA-WUHLWKCASA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |

異性体SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O |

正規SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |

Key on ui other cas no. |

2026-24-6 |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。